molecular formula C20H20N2O4 B10997146 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid

Cat. No.: B10997146
M. Wt: 352.4 g/mol
InChI Key: BOBCGIZTCGQHKO-UHFFFAOYSA-N
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Description

4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzoic acid moiety linked to an indole ring through a propanoyl group, with a methoxy substituent on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of 4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[3-(4-methoxy-1H-indol-1-yl)propanoyl]amino}methyl)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxy-substituted indole ring and propanoyl linkage to benzoic acid differentiate it from other indole derivatives and benzoic acid compounds .

Properties

Molecular Formula

C20H20N2O4

Molecular Weight

352.4 g/mol

IUPAC Name

4-[[3-(4-methoxyindol-1-yl)propanoylamino]methyl]benzoic acid

InChI

InChI=1S/C20H20N2O4/c1-26-18-4-2-3-17-16(18)9-11-22(17)12-10-19(23)21-13-14-5-7-15(8-6-14)20(24)25/h2-9,11H,10,12-13H2,1H3,(H,21,23)(H,24,25)

InChI Key

BOBCGIZTCGQHKO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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